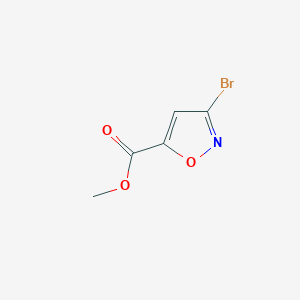

Methyl 3-bromoisoxazole-5-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-bromo-1,2-oxazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO3/c1-9-5(8)3-2-4(6)7-10-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEZOJAAMBSHBIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NO1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60677535 | |

| Record name | Methyl 3-bromo-1,2-oxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

272773-11-2 | |

| Record name | Methyl 3-bromo-1,2-oxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Navigating the Physical Chemistry of Methyl 3-bromoisoxazole-5-carboxylate: A Technical Guide

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's physical properties is the bedrock of successful experimental design and formulation. This guide provides an in-depth technical overview of Methyl 3-bromoisoxazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry.

A notable challenge in characterizing this specific molecule is the limited availability of experimentally determined physical property data in publicly accessible literature. This guide addresses this gap by presenting a combination of computationally predicted properties and a detailed exposition of the standard methodologies for their empirical determination. This dual approach provides both a valuable estimation of the compound's behavior and the practical knowledge for its in-lab validation.

I. Molecular Identity and Structure

This compound is a substituted isoxazole, a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom in adjacent positions. The bromine atom at the 3-position and the methyl carboxylate group at the 5-position significantly influence its electronic properties and potential for intermolecular interactions.

Table 1: Core Molecular Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₅H₄BrNO₃ |

| Molecular Weight | 205.99 g/mol |

| Canonical SMILES | COC(=O)C1=CC(=NO1)Br |

II. Predicted Physical Properties: A Computational Approach

In the absence of extensive experimental data, Quantitative Structure-Property Relationship (QSPR) models and other computational chemistry tools provide reliable estimations of physical properties.[1][2][3][4] These models leverage large datasets of known compounds to predict the properties of novel structures.[1][3][5]

Table 2: Predicted Physical Properties of this compound

| Property | Predicted Value | Methodological Basis |

| Melting Point (°C) | 105-120 | Regression-based models utilizing molecular descriptors.[6][7] |

| Boiling Point (°C) | 250-270 (at 760 mmHg) | QSPR models based on topological and constitutional descriptors.[1][2][3] |

| LogP (Octanol-Water Partition Coefficient) | 1.5 - 2.0 | Fragment-based and atom-based contribution methods. |

| Aqueous Solubility (mg/L) | Low to moderate | General solubility equations and machine learning models.[8][9][10][11] |

It is imperative for researchers to empirically validate these predicted values in a laboratory setting.

III. Standard Operating Procedures for Experimental Determination

To empower researchers with the ability to generate empirical data, this section details the standard protocols for determining the key physical properties of a novel compound like this compound.

A. Melting Point Determination via the Capillary Method

The melting point is a critical indicator of a compound's purity.[12][13] Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1°C.

Experimental Protocol:

-

Sample Preparation: Ensure the sample is thoroughly dried and finely powdered.

-

Capillary Loading: Gently tap the open end of a capillary tube into the powdered sample to collect a small amount (2-3 mm in height).

-

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus (e.g., Mel-Temp).[14]

-

Heating and Observation:

-

Initially, heat the sample rapidly to determine an approximate melting range.

-

Allow the apparatus to cool, then repeat the measurement with a fresh sample, heating slowly (1-2°C per minute) as the temperature approaches the approximate melting point.

-

-

Data Recording: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.[14]

The choice of a slow heating rate near the melting point is crucial for allowing the system to remain in thermal equilibrium, ensuring an accurate measurement.

B. Boiling Point Determination using an Ebulliometer

For non-volatile liquids, the boiling point is a fundamental physical constant. An ebulliometer provides a precise method for its determination by measuring the temperature of the vapor-liquid equilibrium.[15][16][17]

Experimental Protocol:

-

Calibration: First, determine the boiling point of a pure solvent (e.g., distilled water) to calibrate the ebulliometer for the current atmospheric pressure.[16][17][18]

-

Sample Introduction: Introduce a known volume of this compound into the boiling chamber.

-

Heating: Gently heat the sample to a steady boil, ensuring a constant reflux.

-

Temperature Measurement: Record the stable temperature of the vapor phase. This is the boiling point of the substance.[16][18][19]

C. Solubility Determination

Understanding a compound's solubility in various solvents is critical for reaction setup, purification, and formulation.

Experimental Protocol (Gravimetric Method):

-

Saturated Solution Preparation: Add an excess of the compound to a known volume of the solvent in a sealed flask.

-

Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

Separation: Carefully filter the solution to remove any undissolved solid.

-

Solvent Evaporation: Take a precise volume of the saturated solution and evaporate the solvent completely under reduced pressure.

-

Mass Determination: Weigh the remaining solid residue.

-

Calculation: The solubility is calculated as the mass of the dissolved solid per volume of the solvent.

IV. Spectroscopic and Structural Characterization

The definitive identification of this compound requires a suite of spectroscopic techniques.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of organic structure determination, providing detailed information about the carbon-hydrogen framework.[20][21][22][23][24]

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the isoxazole ring proton and the methyl ester protons, with chemical shifts influenced by the electronegative bromine and oxygen atoms.

-

¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule.

B. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[25][26][27][28][29] Key expected absorptions for this compound would include:

-

C=O stretch: A strong absorption band around 1720-1740 cm⁻¹ for the ester carbonyl group.

-

C-O stretch: Bands in the 1200-1300 cm⁻¹ region for the ester C-O bonds.

-

C=N and C=C stretches: Absorptions characteristic of the isoxazole ring.

C. Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound.[30][31][32][33][34] High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule with high accuracy.[33]

V. Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a newly synthesized compound such as this compound.

Caption: Workflow for the characterization of a novel compound.

VI. Safety and Handling

As a brominated organic compound, this compound should be handled with appropriate safety precautions. While specific toxicity data is unavailable, related compounds suggest that it may be harmful if swallowed, in contact with skin, or inhaled.[35]

General Handling Guidelines:

-

Always work in a well-ventilated fume hood.[36]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene).[36][37][38][39]

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[38][39]

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.

VII. Conclusion

While direct experimental data for this compound remains elusive in current literature, this guide provides a robust framework for its study. By combining computational predictions with established experimental protocols, researchers can confidently approach the characterization of this and other novel compounds. The principles and methodologies outlined herein are fundamental to advancing our understanding of chemical structure-property relationships and accelerating the pace of drug discovery and development.

References

- Broad Institute. (n.d.). What is Mass Spectrometry?

- Hilal, S. H., et al. (2003). Calculating physical properties of organic compounds for environmental modeling from molecular structure. PubMed, 111(4), 677-87.

- MtoZ Biolabs. (n.d.). Mass Spectrometry for Molecular Weight: Common Methods and Applications.

- Wikipedia. (n.d.). Ebulliometer.

- Impact Analytical. (n.d.). Molecular Weight Determination.

- Mobley, D. L., & Guthrie, J. P. (2014). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 114(22), 10967-10996.

- Rowan. (2025). The Evolution of Solubility Prediction Methods.

- Scribd. (n.d.). Determination of Molecular Weight by Mass Spectros.

- Zhang, Z., et al. (2025).

- Chemistry LibreTexts. (2021). 9.11: Nuclear Magnetic Resonance Spectroscopy.

- Ashrafi, A. R., et al. (2012). Study on QSPR Method for Theoretical Calculation of Boiling Point of Some Organic Compounds. Asian Journal of Chemistry, 24(4), 1669-1671.

- Lee, S., et al. (2022). Novel Solubility Prediction Models: Molecular Fingerprints and Physicochemical Features vs Graph Convolutional Neural Networks. ACS Omega, 7(15), 12781-12790.

- AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds.

- Westlab Canada. (2023). Measuring the Melting Point.

- ResearchGate. (n.d.). Solubility prediction methods for drug/drug like molecules.

- Rowan Scientific. (n.d.). Predicting Solubility.

- Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry.

- ResearchGate. (n.d.). Calculating physical properties of organic compounds for environmental modeling from molecular structure.

- PubMed. (2021). Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models.

- Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results.

- University of Calgary. (n.d.). Melting point determination.

- AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide.

- Enartis. (n.d.). ALCOHOL BY EBULLIOMETER.

- Byrne, S. (2014). Ebulliometry for measuring alcohol in wine: improve your accuracy. AWRI Technical Review, (211), 10-13.

- SSERC. (n.d.). Melting point determination.

- Chemistry LibreTexts. (2022). Chapter 6: Structural Identification of Organic Compounds: IR and NMR Spectroscopy.

- Wikipedia. (n.d.). Quantitative structure–activity relationship.

- ORGANIC SPECTROSCOPY INTERNATIONAL. (n.d.). Characterisation of Organic Compounds.

- ResearchGate. (n.d.). Prediction of boiling points of organic compounds by QSPR tools.

- Chemistry Steps. (n.d.). NMR spectroscopy - An Easy Introduction.

- ResearchGate. (n.d.). (PDF) Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models.

- Royal Society of Chemistry. (n.d.). Melting point determination.

- ResearchGate. (n.d.). QSPR Application on Modeling of Boiling Point of Polycyclic Aromatic Hydrocarbons.

- Atmospheric Chemistry and Physics. (2014). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols.

- Clarion University. (n.d.). Determination of Melting Point.

- National Center for Biotechnology Information. (2004). QSPR Calculation of Normal Boiling Points of Organic Molecules Based on the Use of Correlation Weighting of Atomic Orbitals with Extended Connectivity of Zero.

- Australian Wine Research Institute. (n.d.). Determination of Alcohol Content of Wine by Ebulliometry.

- Vigo Ltd. (n.d.). Ebulliometer (traditional version).

- ACS Publications. (2001). Normal Boiling Points for Organic Compounds: Correlation and Prediction by a Quantitative Structure−Property Relationship.

- Revvity Signals Software. (n.d.). ChemDraw.

- University of California, Santa Barbara. (n.d.). Standard Operating Procedure: Bromine Safety & Standard Operating Procedures.

- Chemistry LibreTexts. (2022). 2.6: Physical properties of organic compounds.

- QIAGEN GeneGlobe. (n.d.). Tm calculator | Tm prediction.

- GitHub. (n.d.). Guillaume2126/Melting-point-predictor.

- ResearchGate. (2013). Can anyone refer me to software or any site that predicts the physical and chemical properties of organic compounds?

- YouTube. (2024). Bromination safety.

- Carl ROTH. (n.d.). Safety Data Sheet: Bromine.

- Carl ROTH. (n.d.). Safety Data Sheet: Bromine.

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 6. Melting Point Predictor | AAT Bioquest [aatbio.com]

- 7. GitHub - Guillaume2126/Melting-point-predictor [github.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The Evolution of Solubility Prediction Methods | Rowan [rowansci.com]

- 10. researchgate.net [researchgate.net]

- 11. Predicting Solubility | Rowan [rowansci.com]

- 12. SSERC | Melting point determination [sserc.org.uk]

- 13. Melting point determination | Resource | RSC Education [edu.rsc.org]

- 14. pennwest.edu [pennwest.edu]

- 15. Ebulliometer - Wikipedia [en.wikipedia.org]

- 16. enartis.com [enartis.com]

- 17. vintessential.com.au [vintessential.com.au]

- 18. seniorchem.com [seniorchem.com]

- 19. vigoltd.com [vigoltd.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. azolifesciences.com [azolifesciences.com]

- 22. Chapter 6: Structural Identification of Organic Compounds: IR and NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]

- 23. ORGANIC SPECTROSCOPY INTERNATIONAL: Characterisation of Organic Compounds [orgspectroscopyint.blogspot.com]

- 24. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]

- 25. Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 27. azooptics.com [azooptics.com]

- 28. researchgate.net [researchgate.net]

- 29. airquality.ucdavis.edu [airquality.ucdavis.edu]

- 30. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]

- 31. Mass Spectrometry for Molecular Weight: Common Methods and Applications | MtoZ Biolabs [mtoz-biolabs.com]

- 32. One moment, please... [impactanalytical.com]

- 33. scribd.com [scribd.com]

- 34. Mass Spectrometry [www2.chemistry.msu.edu]

- 35. pdf.benchchem.com [pdf.benchchem.com]

- 36. www-s3-live.kent.edu [www-s3-live.kent.edu]

- 37. m.youtube.com [m.youtube.com]

- 38. carlroth.com [carlroth.com]

- 39. carlroth.com [carlroth.com]

synthesis of Methyl 3-bromoisoxazole-5-carboxylate

An In-depth Technical Guide to the Synthesis of Methyl 3-bromoisoxazole-5-carboxylate

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for this compound, a valuable heterocyclic building block in medicinal chemistry and drug development. The core of the presented strategy involves a classical Sandmeyer reaction to introduce the bromine moiety onto a pre-formed isoxazole ring system. This document details the retrosynthetic analysis, delves into the mechanistic underpinnings of the key transformations, and provides a detailed, step-by-step experimental protocol. The guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights to ensure reproducibility and high-yield synthesis of this important intermediate.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceutical agents and natural products.[1] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding interactions make it a highly sought-after component in the design of bioactive molecules. Isoxazole derivatives exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and COX-2 inhibitory properties.[1]

This compound, in particular, serves as a versatile synthetic intermediate. The bromine atom at the 3-position acts as a synthetic handle for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse substituents. The methyl ester at the 5-position can be readily hydrolyzed to the corresponding carboxylic acid or converted into amides, providing another point for molecular elaboration. This dual functionality makes it a cornerstone for building libraries of complex molecules for drug discovery programs.

Retrosynthetic Analysis and Strategic Approach

A logical and efficient synthesis of the target molecule hinges on strategically introducing the key functional groups. The most reliable approach involves the late-stage introduction of the bromine atom onto a pre-existing and correctly substituted isoxazole ring. This avoids carrying a potentially reactive C-Br bond through multiple synthetic steps.

Our retrosynthetic analysis identifies the 3-amino-isoxazole derivative as the key precursor. The transformation from the amine to the bromide is reliably achieved via the Sandmeyer reaction, a cornerstone of aromatic and heteroaromatic chemistry for converting primary amines into a variety of functional groups via a diazonium salt intermediate.[2][3]

Caption: Retrosynthetic analysis of this compound.

Mechanistic Insights: The Sandmeyer Reaction

The Sandmeyer reaction is the key transformation in this synthetic sequence. Its reliability stems from a well-understood, multi-step mechanism.

-

Diazotization: The primary amino group of Methyl 3-aminoisoxazole-5-carboxylate is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HBr) at low temperatures (0–5 °C) to form a diazonium salt. This intermediate is highly reactive and is typically used immediately without isolation.

-

Single Electron Transfer (SET): The copper(I) bromide catalyst initiates the reaction by transferring a single electron to the diazonium salt. This results in the formation of a neutral aryl radical and the release of dinitrogen gas (N₂), a thermodynamically highly favorable process that drives the reaction forward.

-

Halogen Transfer: The aryl radical then abstracts a bromine atom from the now copper(II) bromide species, regenerating the copper(I) catalyst and forming the final product, this compound.

Caption: Workflow for the synthesis of the key amine precursor.

Note: For the purpose of this guide, we will assume the synthesis begins from commercially available 3-amino-5-methylisoxazole, a common starting material.

Step 1: Oxidation to 3-Aminoisoxazole-5-carboxylic Acid

-

To a stirred solution of 3-amino-5-methylisoxazole (1.0 eq) in a 1:1 mixture of water and pyridine, add potassium permanganate (KMnO₄, 4.0 eq) portion-wise, maintaining the temperature below 40 °C.

-

Stir the mixture at room temperature for 12-16 hours until the purple color has discharged.

-

Filter the mixture through a pad of celite to remove the manganese dioxide (MnO₂) precipitate, washing the filter cake with hot water.

-

Cool the combined filtrate in an ice bath and carefully acidify to pH 2-3 with concentrated HCl.

-

The resulting white precipitate (3-Aminoisoxazole-5-carboxylic Acid) is collected by vacuum filtration, washed with cold water, and dried.

Step 2: Esterification to Methyl 3-Aminoisoxazole-5-carboxylate

-

Suspend 3-Aminoisoxazole-5-carboxylic Acid (1.0 eq) in methanol (10 volumes).

-

Cool the suspension in an ice bath and add concentrated sulfuric acid (0.1 eq) dropwise.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Cool the mixture to room temperature and neutralize carefully with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield Methyl 3-Aminoisoxazole-5-carboxylate, which can be purified by column chromatography if necessary.

Part B: Sandmeyer Bromination to Yield this compound

This step requires careful temperature control due to the instability of the diazonium salt intermediate.

| Reagent | Molar Eq. | Purpose |

| Methyl 3-aminoisoxazole-5-carboxylate | 1.0 | Substrate |

| Hydrobromic Acid (48% aq.) | ~4.0-5.0 | Acid catalyst & Bromide source |

| Sodium Nitrite (NaNO₂) | 1.05 | Diazotizing agent |

| Copper(I) Bromide (CuBr) | 1.2 | Sandmeyer Catalyst |

| Dichloromethane (DCM) | - | Extraction Solvent |

| Saturated Sodium Bicarbonate | - | Neutralization |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | Drying Agent |

Table 1: Reagents for the Sandmeyer Bromination.

Step-by-Step Protocol:

-

Preparation: In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve Methyl 3-aminoisoxazole-5-carboxylate (1.0 eq) in 48% aqueous hydrobromic acid (HBr, ~4-5 eq). Cool the solution to 0 °C in an ice-salt bath.

-

Diazotization: Dissolve sodium nitrite (NaNO₂, 1.05 eq) in a minimal amount of cold water. Add this solution dropwise to the stirred reaction mixture, ensuring the internal temperature is maintained between 0 °C and 5 °C. A slight excess of nitrous acid can be confirmed with starch-iodide paper. Stir the resulting diazonium salt solution for an additional 30 minutes at 0 °C.

-

Sandmeyer Reaction: In a separate flask, dissolve copper(I) bromide (CuBr, 1.2 eq) in 48% HBr and heat to 60-70 °C. Slowly and carefully add the cold diazonium salt solution to the hot copper bromide solution. Vigorous evolution of nitrogen gas will be observed.

-

Reaction Completion: After the addition is complete, stir the reaction mixture at 70 °C for 1 hour, then allow it to cool to room temperature.

-

Work-up and Isolation: Pour the reaction mixture into water and extract with dichloromethane (DCM, 3x). Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure this compound as a solid.

Data Summary and Characterization

| Step | Product | Typical Yield | Appearance |

| Oxidation & Esterification | Methyl 3-aminoisoxazole-5-carboxylate | 60-75% | Off-white solid |

| Sandmeyer Bromination | This compound | 70-85% | White/Pale yellow solid |

Table 2: Summary of Expected Yields.

Expected Characterization Data for this compound:

-

¹H NMR: Expect a singlet for the isoxazole proton (C4-H) and a singlet for the methyl ester protons (-OCH₃).

-

¹³C NMR: Expect signals corresponding to the isoxazole ring carbons, the carbonyl carbon of the ester, and the methyl carbon of the ester.

-

Mass Spectrometry (MS): The mass spectrum should show a characteristic isotopic pattern for a monobrominated compound (two peaks of nearly equal intensity separated by 2 m/z units for the molecular ion [M]⁺ and [M+2]⁺).

Conclusion

This guide outlines a reliable and scalable synthesis for this compound. The strategy, centered on a late-stage Sandmeyer bromination of a readily accessible amino-isoxazole precursor, is both efficient and high-yielding. The detailed mechanistic explanations and step-by-step protocols provided herein are designed to equip researchers with the necessary knowledge to confidently reproduce this synthesis. The versatility of the final product as a chemical building block underscores the importance of this procedure in the broader context of medicinal chemistry and agrochemical research.

References

- Bala, S., Sharma, N., Kajal, A., Kamboj, S., & Saini, V. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34158-34181. [Link]

- Waldo, J. P., & Larock, R. C. (2005). Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Letters, 7(23), 5203–5205. [Link]

- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.

- Wang, Z. (2010). Sandmeyer Reaction. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. [Link]

- Hussain, G., Anwar, S., Ahmad, I., & Asghar, M. A. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19(9), 3567–3599. [Link]

- Google Patents. (n.d.). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.

Sources

structural analysis of Methyl 3-bromoisoxazole-5-carboxylate

An In-depth Technical Guide to the Structural Analysis of Methyl 3-bromoisoxazole-5-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic compound of significant interest, belonging to a class of molecules renowned for their versatile applications in medicinal chemistry.[1][2] The isoxazole scaffold is a privileged structure, appearing in numerous FDA-approved drugs and clinical candidates, where it contributes to a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[2][3] An unambiguous determination of its three-dimensional structure is therefore not merely an academic exercise but a critical prerequisite for understanding its structure-activity relationships (SAR), optimizing its physicochemical properties, and designing next-generation therapeutic agents. This guide provides a comprehensive, multi-technique approach to the structural elucidation of this molecule, integrating high-resolution spectroscopic methods, definitive crystallographic analysis, and complementary computational modeling.

Foundational Analysis: Synthesis and Spectroscopic Characterization

A robust structural analysis begins with the confirmation of the molecule's identity and connectivity through foundational spectroscopic techniques. The insights gained from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy form the bedrock upon which more advanced 3D structural data is built.

Synthesis Context

The synthesis of substituted isoxazoles is well-established, often involving a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne, or the cyclocondensation of a β-dicarbonyl compound with hydroxylamine.[1][2] For this compound, a plausible synthetic route involves the reaction of an appropriate precursor, which establishes the bromine at the 3-position and the methyl ester at the 5-position of the isoxazole ring. Understanding the synthesis is crucial for anticipating potential regioisomers or process-related impurities that could complicate structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides precise information about the chemical environment of magnetically active nuclei (primarily ¹H and ¹³C), revealing the connectivity and electronic structure of the molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple, exhibiting two key signals:

-

A singlet corresponding to the methoxy (-OCH₃) protons of the ester group, typically found in the δ 3.9-4.1 ppm range.

-

A singlet for the lone proton on the isoxazole ring (H4), anticipated further downfield (δ ~7.0-7.5 ppm) due to the anisotropic effects of the aromatic heterocycle and the deshielding influence of the adjacent oxygen and ester carbonyl.

-

-

¹³C NMR Spectroscopy: The carbon spectrum provides a map of the carbon skeleton:

-

C=O (Ester): The carbonyl carbon is the most deshielded, appearing around δ 157-160 ppm.

-

Isoxazole Ring Carbons: The C3 and C5 carbons, bonded to electronegative atoms (Br, N, O), will be significantly downfield. C3, bearing the bromine, is expected around δ 145-150 ppm, while C5, attached to the ester, would be near δ 165-170 ppm. The C4 carbon, bonded to hydrogen, will be the most upfield of the ring carbons, likely in the δ 110-115 ppm range.

-

-OCH₃ Carbon: The methyl carbon of the ester will appear as a sharp signal around δ 53-55 ppm.[4]

-

| Predicted NMR Data for this compound | |

| ¹H NMR (CDCl₃, 500 MHz) | ¹³C NMR (CDCl₃, 125 MHz) |

| δ 7.15 (s, 1H, H4) | δ 167.2 (C5) |

| δ 4.01 (s, 3H, -OCH₃) | δ 158.5 (C=O) |

| δ 147.8 (C3) | |

| δ 112.3 (C4) | |

| δ 53.7 (-OCH₃) |

Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the molecular weight and elemental composition. For a bromo-substituted compound, it offers a distinctive signature.

-

Molecular Ion Peak: The high-resolution mass spectrum (HRMS) should show a molecular ion peak corresponding to the exact mass of C₅H₄BrNO₃.

-

Isotopic Pattern: A critical diagnostic feature is the isotopic pattern for bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two prominent peaks in the mass spectrum: the molecular ion peak (M⁺) and an (M+2)⁺ peak of nearly equal intensity.[5] This pattern provides definitive evidence for the presence of a single bromine atom in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present by measuring the absorption of infrared radiation at specific vibrational frequencies.

| Key Functional Group | Expected Vibrational Frequency (cm⁻¹) | Significance |

| C=O Stretch (Ester) | 1720-1740 (strong) | Confirms the presence of the ester carbonyl. |

| C=N Stretch (Isoxazole) | 1600-1650 (medium) | Characteristic of the imine bond within the ring. |

| C=C Stretch (Isoxazole) | 1550-1590 (medium) | Aromatic ring stretching. |

| C-O Stretch (Ester & Ring) | 1200-1300 (strong) | Corresponds to the C-O single bonds. |

| C-Br Stretch | 550-650 (medium) | Indicates the carbon-bromine bond. |

Definitive 3D Structure: Single-Crystal X-ray Crystallography

While spectroscopic methods establish connectivity, single-crystal X-ray crystallography stands as the unequivocal gold standard for determining the precise three-dimensional arrangement of atoms in the solid state.[6][7] It provides exact measurements of bond lengths, bond angles, and torsional angles, which are crucial for computational model validation and understanding intermolecular interactions.

Experimental Workflow: From Powder to Structure

The process follows a well-defined protocol to achieve a high-resolution crystal structure.[6]

Caption: Workflow for Single-Crystal X-ray Crystallography.

Expected Structural Parameters

Based on crystallographic data from similar structures like Methyl 5-(1-benzofuran-2-yl)isoxazole-3-carboxylate and Methyl 3-phenylisoxazole-5-carboxylate, the following geometric parameters can be anticipated.[8][9] The isoxazole ring is expected to be nearly planar, with the ester group showing a slight twist relative to the ring plane.

| Parameter | Expected Value | Significance |

| Bond Lengths (Å) | ||

| N1-O2 | ~1.41 Å | Confirms the N-O bond characteristic of isoxazoles. |

| C3-Br | ~1.88 Å | Standard C(sp²)-Br bond length. |

| C5-C(O) | ~1.48 Å | Single bond between the ring and the ester carbonyl. |

| C=O | ~1.21 Å | Typical double bond length for a carbonyl group. |

| Bond Angles (º) | ||

| O2-N1-C3 | ~109º | Defines the geometry within the five-membered ring. |

| N1-C3-C4 | ~112º | Ring angle influenced by the bromine substituent. |

| C4-C5-C(O) | ~125º | Angle between the ring and the ester substituent. |

This high-resolution data is invaluable for validating computational models and for designing molecules that fit precisely into the binding pockets of biological targets.

In Silico Analysis: Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT), serve as a powerful complement to experimental data.[7] By solving the Schrödinger equation for the molecule, DFT can predict its geometric, electronic, and spectroscopic properties, offering insights that are difficult to obtain experimentally.

Workflow Integration

The synergy between experimental and computational approaches provides a self-validating system for structural analysis.

Caption: Synergy between experimental and computational analysis.

Key Computational Outputs

-

Geometry Optimization: DFT calculations can predict the lowest energy conformation of the molecule, providing theoretical bond lengths and angles that can be compared directly with X-ray crystallography data. A high degree of correlation between the two datasets builds confidence in both the experimental and theoretical models.[7]

-

Spectroscopic Prediction: Theoretical NMR chemical shifts and IR frequencies can be calculated. Comparing these with experimental spectra aids in peak assignment and confirms the structural interpretation.

-

Electronic Properties: DFT can generate maps of the electrostatic potential (ESP) on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of reactivity and intermolecular interactions, such as hydrogen bonding, which are critical in drug-receptor binding.

Conclusion

The requires a holistic and integrated approach. Foundational spectroscopic techniques—NMR, MS, and IR—provide the initial, essential confirmation of molecular identity and connectivity. For an unambiguous determination of its three-dimensional architecture, single-crystal X-ray crystallography is the definitive method, yielding high-precision data on its solid-state conformation. Finally, computational chemistry, particularly DFT, complements these experimental findings, validating the results and providing deeper insights into the molecule's electronic structure and reactivity. Together, these methods form a robust, self-validating workflow that provides the comprehensive structural understanding necessary to advance the development of isoxazole-based compounds in medicinal chemistry and materials science.

References

- BenchChem. (n.d.). Unambiguous Structural Validation of Fused Heterocycles: A Comparative Guide to the X-ray Crystallography of Furo[3,4-d]isoxazol.

- BenchChem. (n.d.). A Comparative Guide to the Structural Validation of Oxazole Derivatives: X-ray Crystallography in Focus.

- The Royal Society of Chemistry. (2019). Supporting Information.

- ChemicalBook. (n.d.). methyl 5-(bromomethyl)isoxazole-3-carboxylate synthesis.

- Bhat, M. A., Al-Omar, M. A., & Naglah, A. M. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC.

- ResearchGate. (n.d.). Single-crystal X-ray structure of compound 12.

- Journal of Applied Pharmaceutical Science and Research. (2022). A review of isoxazole biological activity and present synthetic techniques.

- MDPI. (2023). Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate.

- Biointerface Research in Applied Chemistry. (2024). Construction of Isoxazole ring: An Overview.

- Manan, F. A., et al. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. PMC.

- El-Hiti, G. A., Abdel-Wahab, B. F., & Alotaibi, M. H. (2017). Methyl 5-(1-benzofuran-2-yl)isoxazole-3-carboxylate. ResearchGate.

- Acta Crystallographica Section E: Structure Reports Online. (2014). Methyl 3-phenylisoxazole-5-carboxylate. PMC.

Sources

- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nanobioletters.com [nanobioletters.com]

- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 4. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Methyl 3-phenylisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Stability and Storage Protocols for Methyl 3-bromoisoxazole-5-carboxylate

Abstract

This technical guide provides a comprehensive overview of the best practices for the stability, storage, and handling of Methyl 3-bromoisoxazole-5-carboxylate. As a crucial building block in medicinal chemistry and drug development, maintaining the purity and integrity of this compound is paramount for reproducible and successful downstream applications.[1][2][3] This document synthesizes chemical principles with established laboratory safety protocols to offer researchers and scientists a detailed framework for long-term and short-term storage, outline potential degradation pathways, and propose a standardized workflow for stability assessment. Adherence to these guidelines will mitigate the risks of chemical degradation, ensuring the compound's viability for research and manufacturing.

Introduction and Physicochemical Profile

This compound is a heterocyclic compound featuring an isoxazole ring substituted with a bromine atom and a methyl ester group. This unique combination of functional groups makes it a versatile intermediate for the synthesis of a wide array of more complex molecules, particularly in the development of novel pharmaceutical and agrochemical agents.[1][2][3] The reactivity of the bromo- and ester moieties provides synthetic handles for diversification, while the isoxazole core is a recognized pharmacophore present in numerous bioactive compounds.[1][2]

Given its role as a high-value intermediate, ensuring its chemical stability from procurement to final use is critical. Degradation can lead to the formation of impurities that may compromise experimental outcomes, reduce yields, and introduce confounding variables in biological assays. This guide addresses the primary factors influencing the stability of this compound and provides actionable protocols to preserve its quality.

Table 1: Physicochemical Properties of Related Isoxazole Compounds

| Property | Data for Methyl 5-methylisoxazole-3-carboxylate | Data for Methyl isoxazole-5-carboxylate |

|---|---|---|

| Molecular Formula | C₆H₇NO₃ | C₅H₅NO₃ |

| Molecular Weight | 141.12 g/mol [4] | 127.10 g/mol [5][6] |

| Appearance | Solid / Crystalline powder | Not specified |

| CAS Number | 19788-35-3[4] | 15055-81-9[5] |

Note: Specific data for this compound is not publicly available; data from structurally similar compounds is provided for reference.

Core Stability Profile: Influential Factors

The stability of this compound is primarily influenced by temperature, moisture, light, and pH. Understanding the causality behind these factors is key to implementing effective storage strategies.

-

Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation. For halogenated organic compounds, thermal stress can potentially lead to dehalogenation or other decomposition pathways. Therefore, maintaining a cool environment is the first line of defense in preserving the compound. Safety data sheets for similar compounds consistently recommend storage in a cool place.[7][8]

-

Moisture (Humidity): The methyl ester group is susceptible to hydrolysis, a chemical reaction with water that cleaves the ester back to its constituent carboxylic acid and methanol. This process can be catalyzed by both acids and bases. The presence of ambient moisture, even in small amounts, can initiate this degradation over time. This makes anhydrous storage conditions a critical requirement.

-

Light: Halogenated aromatic and heterocyclic compounds can be sensitive to ultraviolet (UV) light. The energy from UV radiation can be sufficient to induce cleavage of the carbon-bromine (C-Br) bond, generating radical species that can lead to a cascade of unwanted side reactions and product decomposition.

-

pH and Chemical Incompatibility: The isoxazole ring and the ester functional group are both sensitive to pH extremes.

-

Basic Conditions: Strong bases will rapidly catalyze the hydrolysis of the methyl ester.[9][10] Furthermore, strong bases can promote ring-opening of the isoxazole core, especially at elevated temperatures.[11]

-

Acidic Conditions: While the ester is more stable to acid-catalyzed hydrolysis than base-catalyzed, strong acids can still promote this degradation. Studies on other isoxazole derivatives show that specific acid catalysis can lead to ring degradation at low pH values.[12]

-

Oxidizing Agents: Strong oxidizing agents are generally incompatible with complex organic molecules and should be avoided.

-

Potential Degradation Pathways

The most probable and primary degradation pathway for this compound under typical storage or experimental conditions is the hydrolysis of the methyl ester.

Primary Degradation Reaction: Ester Hydrolysis

This reaction converts the desired methyl ester into its corresponding carboxylic acid. This impurity has different physical properties (e.g., solubility, polarity) and reactivity, which can significantly impact subsequent synthetic steps or biological screening results.

Caption: Workflow for a long-term stability study.

Step-by-Step Protocol

-

Time-Zero (T=0) Analysis: Upon receipt of a new batch, perform a full characterization.

-

Purity Assessment: Use High-Performance Liquid Chromatography (HPLC) with a UV detector to establish the initial purity (e.g., >98%). This chromatogram serves as the baseline reference.

-

Identity Confirmation: Confirm the structure using Nuclear Magnetic Resonance (NMR) spectroscopy and/or Mass Spectrometry (MS).

-

-

Sample Aliquoting: Prepare multiple small aliquots of the material in individual, properly labeled amber vials. This prevents contamination and repeated freeze-thaw/moisture exposure of the bulk stock.

-

Storage: Place the aliquots under the desired long-term storage conditions (-20°C, dark, inert atmosphere).

-

Time-Point Analysis: At predetermined intervals (e.g., 3, 6, 12, 24 months), remove one aliquot from storage.

-

Purity Re-evaluation: Allow the vial to equilibrate to room temperature before opening. Analyze the sample using the exact same HPLC method as the T=0 analysis.

-

Data Comparison: Compare the HPLC purity result to the T=0 baseline. Look for any decrease in the main peak area or the appearance of new peaks, which would indicate degradation. The primary impurity to monitor for would be the more polar carboxylic acid, which would have a shorter retention time on a reverse-phase column.

-

Shelf-Life Determination: Define the shelf-life as the time period during which the purity remains above a set specification (e.g., >95%).

Summary of Recommendations

Table 2: Storage Condition Summary

| Condition | Recommendation | Rationale |

|---|---|---|

| Long-Term Temp. | -20°C (Freezer) | Slows chemical degradation kinetics. |

| Short-Term Temp. | 2-8°C or Room Temp. | Acceptable for active use, minimizes thermal cycling. |

| Atmosphere | Inert Gas (Argon/Nitrogen) | Displaces moisture and oxygen to prevent hydrolysis and oxidation. |

| Light Exposure | Store in Dark (Amber Vials) | Prevents potential light-induced decomposition of the C-Br bond. |

| Container | Tightly Sealed Glass Vial | Prevents moisture ingress and contamination. [7][8]|

Table 3: Chemical Incompatibilities

| Material Class | Examples | Reason for Incompatibility |

|---|---|---|

| Strong Bases | NaOH, KOH, t-BuOK | Catalyzes rapid ester hydrolysis and potential isoxazole ring-opening. [11] |

| Strong Acids | HCl, H₂SO₄ (conc.) | Can catalyze ester hydrolysis and isoxazole ring degradation. [12] |

| Strong Oxidizers | Peroxides, Nitric Acid | Potential for uncontrolled and exothermic reactions. |

| Nucleophiles | Primary/Secondary Amines | May displace the bromine or react with the ester under certain conditions. |

References

- ResearchGate. (2017). How to hydrolyze ester in presence of isoxazole moiety?

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88245, Methyl 5-methylisoxazole-3-carboxylate.

- ChemTube3D. (n.d.). Interactive 3D Chemistry Animations.

- Gepdiremen, A., et al. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. National Center for Biotechnology Information.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2736892, Methyl isoxazole-5-carboxylate.

- Longhi, M. R., & de Bertorello, M. M. (1990). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. PubMed.

- ChemBK. (n.d.). methyl 5-bromoisothiazole-3-carboxylate.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 368752, Methyl 3-(4-chlorophenyl)-4,5-dihydroisoxazole-5-carboxylate.

- Kumar, V., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances.

- ResearchGate. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide.

- Organic Chemistry Portal. (n.d.). Isoxazole synthesis.

- Wang, X., et al. (2012). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. MDPI.

- Wang, C., et al. (2023). Isoxazoles as efficient alkyne amination reagents in divergent heterocycle synthesis. Chemical Society Reviews.

Sources

- 1. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]

- 3. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media [mdpi.com]

- 4. Methyl 5-methylisoxazole-3-carboxylate | C6H7NO3 | CID 88245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl isoxazole-5-carboxylate | C5H5NO3 | CID 2736892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-Methylisoxazole-3-carboxylic acid 3405-77-4 [sigmaaldrich.com]

- 7. fishersci.ie [fishersci.ie]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. echemi.com [echemi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 3-bromoisoxazole-5-carboxylate

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-bromoisoxazole-5-carboxylate is a heterocyclic compound of significant interest within the fields of medicinal chemistry and synthetic organic chemistry. As a functionalized isoxazole, it serves as a versatile building block for the synthesis of more complex molecular architectures. The isoxazole core is a well-established pharmacophore, present in a variety of biologically active compounds. The strategic placement of a bromine atom at the 3-position and a methyl ester at the 5-position provides two distinct points for chemical modification, making this compound a valuable starting material for the development of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of the key physicochemical properties, synthesis, characterization, and reactivity of this compound.

Physicochemical Properties

A precise understanding of the fundamental physicochemical properties of a compound is crucial for its effective use in research and development. The table below summarizes the key identifiers and calculated properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₅H₄BrNO₃ | |

| Molecular Weight | 205.99 g/mol | |

| CAS Number | 272773-11-2 | |

| IUPAC Name | methyl 3-bromo-1,2-oxazole-5-carboxylate | |

| Canonical SMILES | COC(=O)C1=CC(=NO1)Br | |

| InChI Key | DEZOJAAMBSHBIS-UHFFFAOYSA-N |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, typically involving the construction of the isoxazole ring followed by functional group manipulation. A common and effective strategy is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. The following is a representative, detailed protocol for the synthesis.

Experimental Protocol: Synthesis

Step 1: Generation of the Nitrile Oxide Precursor

A common precursor for the generation of the required nitrile oxide is dibromoformaldoxime.

Step 2: [3+2] Cycloaddition

The in situ generated nitrile oxide undergoes a 1,3-dipolar cycloaddition with a suitable propiolate ester, such as methyl propiolate, to form the isoxazole ring directly functionalized with the desired ester group.

-

Reaction: Dibromoformaldoxime is treated with a base (e.g., a non-nucleophilic base like triethylamine) in an appropriate solvent (e.g., dichloromethane or tetrahydrofuran) to generate the reactive nitrile oxide in situ.

-

To this solution, methyl propiolate is added, and the reaction mixture is stirred, often at room temperature, until the reaction is complete (monitored by Thin Layer Chromatography).

-

Work-up: The reaction mixture is typically washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified by column chromatography on silica gel to yield the pure this compound.

Caption: A generalized workflow for the synthesis of this compound.

Characterization and Spectroscopic Analysis

The unambiguous identification and confirmation of the structure of this compound are achieved through a combination of modern analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to show two key signals: a singlet for the methyl protons of the ester group (typically in the range of 3.8-4.0 ppm) and a singlet for the proton on the isoxazole ring (C4-H). The exact chemical shift of the isoxazole proton will be influenced by the electron-withdrawing effects of the adjacent bromo and carboxylate groups.

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule. Distinct signals are expected for the methyl carbon of the ester, the carbonyl carbon of the ester, and the three carbons of the isoxazole ring. The carbon atom attached to the bromine (C3) will be significantly deshielded.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the fragmentation pattern of the molecule, further confirming its structure.

-

Expected Molecular Ion Peak: In a high-resolution mass spectrum (HRMS), the presence of a bromine atom will be evident from the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). For this compound (C₅H₄BrNO₃), the expected monoisotopic mass is approximately 204.94 g/mol . A search on PubChemLite for the related compound methyl 3-(3-bromophenyl)-1,2-oxazole-5-carboxylate shows predicted m/z values for various adducts, such as [M+H]⁺ at 281.97603.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule. Key expected absorption bands include:

-

A strong carbonyl (C=O) stretching band for the ester group, typically in the region of 1720-1740 cm⁻¹.

-

C-O stretching bands for the ester.

-

C=N and N-O stretching vibrations characteristic of the isoxazole ring.

Reactivity and Synthetic Applications

The chemical reactivity of this compound is largely dictated by the electrophilic nature of the isoxazole ring and the presence of the bromine atom and the methyl ester group.

-

Reactivity of the 3-Bromo Group: The bromine atom at the 3-position of the isoxazole ring is generally less reactive towards nucleophilic substitution than a typical alkyl or aryl bromide under thermal conditions.[2] However, its reactivity can be enhanced, and it can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) catalyzed by transition metals, allowing for the introduction of a wide range of substituents at this position. It has been reported that 3-bromoisoxazolines can react with amines in the presence of a base.[2]

-

Modification of the Ester Group: The methyl ester at the 5-position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to other functional groups such as amides, or used in coupling reactions.[3]

Caption: Key reactive sites and potential transformations of this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound.

-

General Precautions: Use in a well-ventilated area, preferably in a chemical fume hood.[4]

-

Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.[5]

-

Storage: Store in a cool, dry place away from incompatible materials.[4]

-

Toxicology: The toxicological properties of this specific compound have not been extensively studied. However, related bromo- and isoxazole-containing compounds may cause skin, eye, and respiratory irritation.[6]

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the development of new pharmaceutical agents. Its well-defined physicochemical properties, coupled with its predictable reactivity at both the 3- and 5-positions of the isoxazole ring, make it an attractive starting material for creating diverse chemical libraries. A thorough understanding of its synthesis, characterization, and handling, as outlined in this guide, is essential for its effective and safe utilization in a research setting.

References

- De la Rosa, J. C., et al. (2006). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Organic Letters, 8(24), 5521–5523. [Link]

- PubChemLite. (n.d.). Methyl 3-(3-bromophenyl)-1,2-oxazole-5-carboxylate.

- MDPI. (2023, January 19). Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate.

- Elsevier. (2017). Modification of benzoxazole derivative by bromine-spectroscopic, antibacterial and reactivity study using experimental and theoretical procedures.

- PubChem. (n.d.). Methyl 5-methylisoxazole-3-carboxylate.

- Journal of ISAS. (2024, October 16). Quantitative Kinetics of the Rapid Bromination of Isoxazole in Bromide- Free Aqueous Medium using Hydrodynamic Voltammetry.

- National Center for Biotechnology Information. (n.d.). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate.

- ResearchGate. (n.d.). Modification of benzoxazole derivative by bromine-spectroscopic, antibacterial and reactivity study using experimental and theoretical procedures.

- ResearchGate. (n.d.). 13C NMR Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles.

- ResearchGate. (2011). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates.

- National Center for Biotechnology Information. (n.d.). Methyl 3-phenylisoxazole-5-carboxylate.

Sources

- 1. PubChemLite - Methyl 3-(3-bromophenyl)-1,2-oxazole-5-carboxylate (C11H8BrNO3) [pubchemlite.lcsb.uni.lu]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Compound methyl 3-(3-bromophenyl)-1,2-oxazole-5-carboxylate - Chemdiv [chemdiv.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

A Technical Guide to the Synthesis of 3-Bromoisoxazole: Core Intermediates and Strategic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1][2] Its unique electronic properties and ability to act as a bioisostere for other functional groups make it a valuable component in drug design.[1] Among its halogenated derivatives, 3-bromoisoxazole stands out as a versatile synthetic building block. The presence of the bromine atom at the 3-position provides a reactive handle for a variety of cross-coupling reactions and nucleophilic substitutions, enabling the synthesis of diverse libraries of isoxazole-containing molecules for drug discovery and development.[3][4] This guide provides an in-depth exploration of the key intermediates and synthetic strategies employed in the preparation of 3-bromoisoxazole, offering insights into the causal relationships behind experimental choices and providing detailed, validated protocols.

Core Synthetic Strategies and Key Intermediates

The construction of the 3-bromoisoxazole core primarily relies on two powerful and convergent strategies:

-

1,3-Dipolar Cycloaddition: This is arguably the most common and versatile method for isoxazole ring formation.[5][6][7] It involves the reaction of a nitrile oxide with an alkyne. For the synthesis of 3-bromoisoxazole, this translates to the use of a brominated nitrile oxide precursor or a bromo-substituted alkyne.

-

Transformation of Pre-formed Isoxazole Scaffolds: This approach involves the synthesis of an isoxazole ring with a suitable functional group at the 3-position, which is then converted to a bromine atom. A key example is the Sandmeyer reaction on a 3-aminoisoxazole.[8]

The selection of a particular strategy often depends on the availability of starting materials, desired substitution patterns on the final molecule, and scalability of the reaction.

I. The 1,3-Dipolar Cycloaddition Approach: Nitrile Oxides as Key Intermediates

The [3+2] cycloaddition between a nitrile oxide and an alkyne is a cornerstone of isoxazole synthesis.[5][6] The regioselectivity of this reaction is a critical consideration, and it is influenced by both electronic and steric factors of the reactants.[9][10]

A. Dibromoformaldoxime: The Precursor to Bromonitrile Oxide

A pivotal intermediate for introducing the 3-bromo substituent is dibromoformaldoxime (Br₂C=NOH) . This compound serves as a stable and accessible precursor to the highly reactive bromonitrile oxide.

Synthesis of Dibromoformaldoxime:

The preparation of dibromoformaldoxime is typically achieved through the bromination of glyoxime or a related precursor. The stability of this intermediate allows for its isolation and purification before its use in the subsequent cycloaddition step.

Experimental Protocol: Synthesis of Dibromoformaldoxime

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and safety assessments.

-

Reaction Setup: To a stirred solution of glyoxime in a suitable solvent (e.g., acetic acid), slowly add a solution of bromine in the same solvent at a controlled temperature (typically 0-10 °C).

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is poured into ice-water. The precipitated product is collected by filtration, washed with cold water, and dried under vacuum to yield dibromoformaldoxime.

B. In Situ Generation of Bromonitrile Oxide and Cycloaddition

Dibromoformaldoxime is rarely used directly. Instead, it is treated with a base to generate bromonitrile oxide (Br-C≡N⁺-O⁻) in situ. This highly electrophilic 1,3-dipole readily undergoes cycloaddition with a variety of alkynes to furnish the 3-bromoisoxazole ring system.

Caption: In situ generation of bromonitrile oxide and subsequent cycloaddition.

The choice of base is crucial for efficient generation of the nitrile oxide while minimizing side reactions. Common bases include triethylamine (Et₃N) and sodium bicarbonate (NaHCO₃).

Experimental Protocol: Synthesis of a 3-Bromoisoxazole via 1,3-Dipolar Cycloaddition

This protocol describes a general procedure that requires optimization for specific substrates.

-

Reaction Setup: Dissolve the alkyne and dibromoformaldoxime in an appropriate aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

-

Base Addition: Slowly add a solution of the base (e.g., triethylamine) to the reaction mixture at room temperature or slightly elevated temperature.

-

Reaction Monitoring: Follow the consumption of the starting materials by TLC or GC-MS.

-

Work-up: After the reaction is complete, wash the mixture with water and brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 3-bromoisoxazole.

| Reactant Combination | Product | Yield (%) | Reference |

| Dibromoformaldoxime + Phenylacetylene | 3-Bromo-5-phenylisoxazole | High | [11] |

| Dibromoformaldoxime + Propargyl alcohol | (3-Bromo-isoxazol-5-yl)-methanol | Good | [12] |

Table 1: Examples of 1,3-Dipolar Cycloaddition Reactions.

II. Transformation of Pre-formed Isoxazoles: The Sandmeyer Reaction Approach

An alternative and powerful strategy involves the synthesis of a 3-aminoisoxazole, which then undergoes a Sandmeyer reaction to yield the target 3-bromoisoxazole.[8] This method is particularly useful when the required substituted 3-aminoisoxazoles are readily accessible.

A. 3-Aminoisoxazole: The Key Precursor

The synthesis of 3-aminoisoxazoles can be achieved through various routes, including the reaction of β-keto nitriles with hydroxylamine. The amino group at the 3-position is the key functional handle for the subsequent bromination step.

B. Diazotization and the Sandmeyer Reaction

The Sandmeyer reaction is a classic transformation in organic chemistry used to convert an aryl amine to an aryl halide via a diazonium salt intermediate.[8][13][14] This reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[8][13]

The process involves two critical steps:

-

Diazotization: The 3-aminoisoxazole is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like HBr) to form the corresponding diazonium salt. This intermediate is generally unstable and is used immediately in the next step.

-

Copper(I) Bromide Mediated Bromination: The diazonium salt is then treated with a solution of copper(I) bromide (CuBr), which catalyzes the displacement of the diazonium group with a bromide ion, releasing nitrogen gas and forming the 3-bromoisoxazole.[14][15][16]

Caption: The Sandmeyer reaction pathway for 3-bromoisoxazole synthesis.

Experimental Protocol: Sandmeyer Reaction for the Synthesis of 3-Bromoisoxazole

Caution: Diazonium salts can be explosive. This reaction should be performed with appropriate safety precautions in a well-ventilated fume hood.

-

Diazotization: Dissolve the 3-aminoisoxazole in an aqueous solution of hydrobromic acid (HBr) and cool the mixture to 0-5 °C in an ice bath. Slowly add an aqueous solution of sodium nitrite (NaNO₂) while maintaining the low temperature. Stir for a short period to ensure complete formation of the diazonium salt.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr. Slowly add the cold diazonium salt solution to the CuBr solution. Effervescence (evolution of N₂) should be observed.

-

Reaction Completion and Work-up: Allow the reaction mixture to warm to room temperature and stir until the nitrogen evolution ceases. Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

-

Purification: Wash the combined organic extracts with water and brine, dry over an anhydrous salt, and concentrate. Purify the crude product by distillation or column chromatography to yield the 3-bromoisoxazole.

III. Other Synthetic Approaches

While less common, other methods for the synthesis of 3-bromoisoxazoles have been reported. These include:

-

Direct Bromination of Isoxazoles: In some cases, direct electrophilic bromination of an isoxazole ring can be achieved, although regioselectivity can be an issue depending on the existing substituents on the ring.[17]

-

Lithiation and Bromination: Halogen-lithium exchange on a di-brominated isoxazole or direct lithiation of an isoxazole followed by quenching with a bromine source can also be a viable route.[18][19]

Conclusion

The synthesis of 3-bromoisoxazole is a critical process for the advancement of medicinal chemistry and drug discovery programs. The two primary strategies, 1,3-dipolar cycloaddition utilizing dibromoformaldoxime as a key intermediate, and the Sandmeyer reaction of 3-aminoisoxazoles, offer robust and versatile pathways to this important building block. The choice of synthetic route is dictated by factors such as substrate availability, desired substitution patterns, and scalability. A thorough understanding of the underlying mechanisms and careful execution of the experimental protocols are paramount to achieving high yields and purity of the target 3-bromoisoxazole, thereby enabling the exploration of novel chemical space in the quest for new therapeutic agents.

References

- Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. (n.d.). National Institutes of Health.

- Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. (n.d.). MDPI.

- Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. (2004). Journal of Organic Chemistry.

- Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. (2012). Organic Letters.

- Design and synthesis of sinomenine isoxazole derivatives via 1,3-dipolar cycloaddition reaction. (2022). Taylor & Francis Online.

- Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. (2009). Organic Letters.

- Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. (2009). ResearchGate.

- Synthesis of 3-aminoisoxazoles via the addition-elimination of amines on 3-bromoisoxazolines. (2009). PubMed.

- Sandmeyer reaction. (n.d.). Wikipedia.

- The recent progress of isoxazole in medicinal chemistry. (n.d.). Bohrium.

- A review of isoxazole biological activity and present synthetic techniques. (2022). World Journal of Advanced Research and Reviews.

- Synthesis and application of haloisoxazoles. (2020). Chemistry of Heterocyclic Compounds.

- Sandmeyer Reaction Mechanism. (n.d.). BYJU'S.

- Recent trends in the chemistry of Sandmeyer reaction: a review. (2018). Journal of the Iranian Chemical Society.

- Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor. (2013). National Institutes of Health.

- Sandmeyer Reaction. (n.d.). Organic Chemistry Portal.

- A Direct Synthesis of Oxazoles from Aldehydes. (2010). Organic Chemistry Portal.

- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry.

- Synthesis of 1,3-oxazoles. (n.d.). Organic Chemistry Portal.

- Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. (2021). MDPI.

- Advances in isoxazole chemistry and their role in drug discovery. (2025). ResearchGate.

- 4-Bromo-2,3-dihydroisoxazoles: Synthesis and Application in Halogen-Lithium Exchange Reactions. (2014). ResearchGate.

- Process and intermediates for the preparation of pyroxasulfone. (2021). Google Patents.

- Primary nitro compounds: progress in the synthesis of isoxazoles by condensation with aldehydes or activated ketones. (2014). Organic & Biomolecular Chemistry.

- Process for preparation of pyroxasulfone. (2020). Google Patents.

- Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. (2018). ResearchGate.

- Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. (2011). ResearchGate.

- Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. (2009). National Institutes of Health.

- Synthesis of 1,2,3-Triazoles. (n.d.). Organic Chemistry Portal.

Sources

- 1. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and application of haloisoxazoles [ouci.dntb.gov.ua]

- 5. Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 9. Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition [mdpi.com]

- 10. thieme-connect.com [thieme-connect.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. byjus.com [byjus.com]

- 14. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sandmeyer Reaction [organic-chemistry.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

The Isoxazole Scaffold: A Versatile Nucleus for Modulating Biological Activity - An In-depth Technical Guide

This guide provides an in-depth exploration of the diverse biological activities of isoxazole-containing compounds, tailored for researchers, scientists, and professionals in drug development. The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, serves as a privileged scaffold in medicinal chemistry. Its unique electronic properties and structural rigidity allow for facile modification, leading to a broad spectrum of pharmacological activities. This document will delve into the anticancer, anti-inflammatory, antimicrobial, and antiviral properties of isoxazole derivatives, elucidating their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation.

Section 1: Anticancer Activity of Isoxazole Derivatives

Isoxazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[1][2] Their mechanisms of action are diverse and often involve the modulation of key signaling pathways and cellular processes critical for cancer cell proliferation and survival.

Mechanisms of Anticancer Action

The anticancer effects of isoxazole compounds are attributed to several mechanisms, including the induction of apoptosis, inhibition of tubulin polymerization, and modulation of various protein kinases.[1][2][3]

1.1.1. Induction of Apoptosis:

A primary mechanism by which isoxazole derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis.[4] This is often achieved through the activation of intrinsic and extrinsic apoptotic pathways. For instance, certain isoxazole derivatives have been shown to upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.[5]

Signaling Pathway: Intrinsic Apoptosis Induction by Isoxazole Derivatives

Caption: Intrinsic apoptosis pathway induced by isoxazole derivatives.

1.1.2. Inhibition of Tubulin Polymerization:

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport.[6][7] Several isoxazole-containing compounds have been identified as potent inhibitors of tubulin polymerization.[8] By binding to the colchicine binding site on β-tubulin, these compounds disrupt microtubule dynamics, leading to mitotic arrest in the G2/M phase of the cell cycle and subsequent apoptotic cell death.[7][8]

1.1.3. Protein Kinase Inhibition:

Dysregulation of protein kinase activity is a hallmark of many cancers. Isoxazole derivatives have been designed to target various kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and c-Jun N-terminal kinase (JNK).[5][9] By inhibiting these kinases, isoxazole compounds can block downstream signaling pathways that promote cell proliferation, survival, and angiogenesis.[5]

Structure-Activity Relationship (SAR) Insights

The anticancer activity of isoxazole derivatives is highly dependent on the nature and position of substituents on the isoxazole ring and its appended functionalities.

-

Substitution at C3 and C5: The groups attached to the C3 and C5 positions of the isoxazole ring are critical for activity. Often, one position is substituted with an aryl or heteroaryl group, while the other bears a different functional group that can modulate potency and selectivity.

-